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Compound of Interest

Compound Name: NO2-SPDMV

Cat. No.: B15608968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NO2-SPDMV linker, a critical

component in the development of Antibody-Drug Conjugates (ADCs). We will delve into its

chemical structure, proposed mechanism of action, and the general experimental workflows for

the synthesis and evaluation of ADCs utilizing this technology. While specific quantitative data

for ADCs employing the NO2-SPDMV linker is not readily available in published literature, this

guide will provide a framework for its application based on the established principles of similar

disulfide-containing linkers.

Introduction to NO2-SPDMV
NO2-SPDMV is a cleavable linker used in the synthesis of ADCs.[1][2] Its full chemical name,

derived from its SMILES notation CC(SSC1=NC=C(--INVALID-LINK--=O)C=C1)

(C)CCC(ON2C(CCC2=O)=O)=O, is N-Succinimidyl 4-(2-(5-nitropyridin-2-

yl)disulfanyl)pentanoate.

Table 1: Chemical Properties of NO2-SPDMV
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Property Value

CAS Number 663598-98-9

Molecular Formula C15H17N3O6S2

Molecular Weight 399.44 g/mol

The structure of NO2-SPDMV incorporates three key functional components:

An N-hydroxysuccinimide (NHS) ester: This group readily reacts with primary amines, such

as the lysine residues on a monoclonal antibody, to form a stable amide bond.

A disulfide bond: Specifically, a nitropyridyl disulfide. This is the cleavable element of the

linker.

A spacer: The pentanoate chain provides spatial separation between the antibody and the

payload.

Mechanism of Action: Glutathione-Mediated
Cleavage
The "SPDMV" component of the name suggests a disulfide moiety, making NO2-SPDMV a

member of the class of reduction-sensitive linkers. The presence of the disulfide bond allows

for the cleavage of the linker and subsequent release of the cytotoxic payload within the target

cell. This process is primarily mediated by the high intracellular concentration of glutathione

(GSH), a tripeptide thiol that is significantly more abundant inside cells than in the bloodstream.

The proposed mechanism involves a thiol-disulfide exchange reaction where intracellular

glutathione attacks the disulfide bond of the linker, leading to the release of the payload. The

nitro group (NO2) on the pyridine ring is an electron-withdrawing group, which may influence

the reactivity and stability of the disulfide bond, potentially modulating the rate of payload

release.
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Caption: Proposed mechanism of action for an ADC with the NO2-SPDMV linker.

Experimental Protocols
While specific protocols for NO2-SPDMV are not widely published, the following sections

outline the general methodologies for the synthesis and evaluation of ADCs with disulfide-

based linkers. These protocols can be adapted for use with NO2-SPDMV.
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ADC Synthesis and Characterization
The synthesis of an ADC using NO2-SPDMV is a two-step process: conjugation of the linker to

the payload, followed by conjugation of the linker-payload construct to the antibody.

3.1.1. Synthesis of the Linker-Payload Construct

This typically involves the reaction of a thiol-containing payload with the nitropyridyl disulfide

moiety of NO2-SPDMV. The reaction progress can be monitored by techniques such as thin-

layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3.1.2. Conjugation to the Antibody

The antibody is first partially reduced to expose free thiol groups from the interchain disulfide

bonds. The linker-payload construct, with its NHS ester, is then reacted with the reduced

antibody.
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Caption: General workflow for the synthesis of an ADC using a disulfide linker.

3.1.3. Characterization and Determination of Drug-to-Antibody Ratio (DAR)

The resulting ADC needs to be thoroughly characterized. The average number of drug

molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), is a critical

quality attribute.

Table 2: Common Techniques for ADC Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15608968?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Purpose

Hydrophobic Interaction Chromatography (HIC)
Determination of DAR and assessment of ADC

heterogeneity.

Size Exclusion Chromatography (SEC) Assessment of aggregation and purity.

Mass Spectrometry (MS) Confirmation of molecular weight and DAR.

UV-Vis Spectroscopy
Estimation of DAR based on the absorbance of

the antibody and payload.

In Vitro Cytotoxicity Assay
The potency of the ADC is evaluated using in vitro cytotoxicity assays on cancer cell lines that

express the target antigen.

Protocol Outline:

Cell Seeding: Plate target antigen-positive and -negative cells in 96-well plates.

Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free

payload.

Incubation: Incubate the plates for a defined period (e.g., 72-120 hours).

Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

Data Analysis: Calculate the IC50 value (the concentration of the ADC that inhibits cell

growth by 50%).

In Vivo Efficacy Study in Xenograft Models
The anti-tumor activity of the ADC is assessed in vivo using animal models, typically

immunodeficient mice bearing human tumor xenografts.

Protocol Outline:

Tumor Implantation: Implant human tumor cells subcutaneously into mice.
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Tumor Growth: Allow tumors to reach a specified size.

Treatment: Administer the ADC, vehicle control, and relevant controls intravenously.

Monitoring: Monitor tumor volume and animal body weight regularly.

Endpoint: Euthanize the animals when tumors reach a predetermined size or at the end of

the study, and collect tumors for further analysis.

Potential Payloads and Signaling Pathways
The choice of cytotoxic payload is critical to the efficacy of the ADC. Payloads commonly used

with cleavable linkers are often highly potent small molecules that induce cell death through

various mechanisms.

Table 3: Examples of Cytotoxic Payloads and Their Mechanisms of Action

Payload Class Mechanism of Action
Affected Signaling
Pathways

Auristatins (e.g., MMAE) Tubulin polymerization inhibitor Mitotic arrest, apoptosis

Maytansinoids (e.g., DM1) Tubulin polymerization inhibitor Mitotic arrest, apoptosis

Calicheamicins DNA double-strand cleavage
DNA damage response,

apoptosis

PBD Dimers DNA cross-linking
DNA damage response,

apoptosis

The specific signaling pathways affected by an ADC utilizing the NO2-SPDMV linker would be

dependent on the conjugated payload. For instance, if an auristatin derivative is used, the

primary affected pathway would be the cell cycle, leading to mitotic arrest and subsequent

apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Conjugate (ADC) Development: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15608968#understanding-no2-spdmv-
in-adc-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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